molecular formula C8H3ClF6O2S B1303417 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride CAS No. 351003-22-0

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1303417
CAS No.: 351003-22-0
M. Wt: 312.62 g/mol
InChI Key: KMEJLLXSUGLEDJ-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C₈H₃ClF₆O₂S and a molecular weight of 312.62 g/mol . It is known for its high reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of two trifluoromethyl groups and a sulfonyl chloride group attached to a benzene ring, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The reaction conditions usually include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Reaction Time: 2-3 hours

The reaction proceeds as follows:

(CF3)2C6H4+HSO3Cl(CF3)2C6H3SO2Cl+HCl(CF₃)₂C₆H₄ + HSO₃Cl \rightarrow (CF₃)₂C₆H₃SO₂Cl + HCl (CF3​)2​C6​H4​+HSO3​Cl→(CF3​)2​C6​H3​SO2​Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used as the reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it a highly reactive compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other similar compounds, such as:

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride
  • 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

The presence of two trifluoromethyl groups in the 2,5-positions of the benzene ring imparts unique electronic properties to this compound. This makes it more reactive compared to its analogs, allowing for more efficient and selective reactions in organic synthesis.

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJLLXSUGLEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380834
Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-22-0
Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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